In Vivo Inhibition of LTD4-Induced Bronchoconstriction: A 440-Fold Superiority Over ONO-RS-411
In an intravenous administration model measuring the inhibition of LTD4-induced bronchoconstriction in anesthetized guinea pigs, ONO-RS-347 (designated compound 18k) exhibited an ID50 value of 1.0 ± 0.2 µg/kg [1]. This represents a 440-fold increase in potency compared to the orally optimized analog ONO-RS-411 (19h), which required an ID50 of 440 ± 27 µg/kg in the same assay. The magnitude of this differential establishes ONO-RS-347 as the reference compound for achieving maximal inhibition of LTD4-mediated bronchospasm in vivo.
| Evidence Dimension | In vivo inhibition of LTD4-induced bronchoconstriction (ID50) |
|---|---|
| Target Compound Data | 1.0 ± 0.2 µg/kg (i.v.) |
| Comparator Or Baseline | ONO-RS-411: 440 ± 27 µg/kg (i.v.) |
| Quantified Difference | ONO-RS-347 is 440-fold more potent |
| Conditions | Anesthetized guinea pigs; intravenous administration 2 minutes before LTD4 (0.5 µg/kg) challenge; n=5 per group. |
Why This Matters
This 440-fold potency gap quantifies why ONO-RS-347 is the unequivocal choice for experimental protocols requiring maximal suppression of LTD4-driven bronchoconstriction, and why using ONO-RS-411 would require nearly 500 times the dose to achieve comparable effect.
- [1] Nakai H, Konno M, Kosuge S, Sakuyama S, Toda M, Arai Y, Obata T, Katsube N, Miyamoto T, Okegawa T, Kawasaki A. New potent antagonists of leukotrienes C4 and D4. 1. Synthesis and structure-activity relationships. J Med Chem. 1988 Jan;31(1):84-91. View Source
